1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
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Overview
Description
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine: is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate . This compound is characterized by the presence of an amino group, a hydroxyl group, and a Boc (tert-butoxycarbonyl) protecting group attached to a pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable pyrrolidine derivative with Boc anhydride in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes . The presence of the Boc protecting group can enhance the compound’s stability and facilitate its transport across biological membranes .
Comparison with Similar Compounds
trans-3-Amino-4-hydroxypyrrolidine: Lacks the Boc protecting group, making it more reactive but less stable.
tert-butyl trans-3-amino-4-hydroxypyrrolidine-1-carboxylate: Another derivative with similar properties but different stereochemistry.
Uniqueness: 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is unique due to the presence of the Boc protecting group, which provides enhanced stability and allows for selective deprotection under mild conditions . This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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